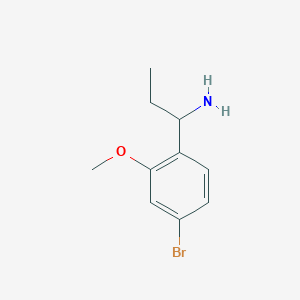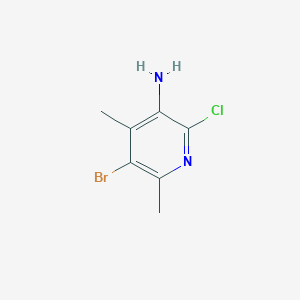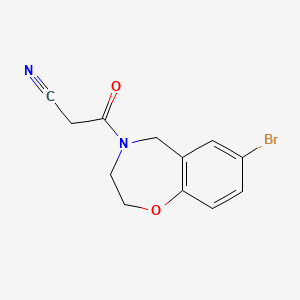
3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Overview
Description
3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile (BTOX) is a member of the benzoxazepin family of compounds. BTOX is a highly versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacological research. It is a useful building block for the preparation of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. BTOX has been used in the synthesis of a variety of compounds with potential therapeutic applications, such as inhibitors of enzyme activity, anti-inflammatory agents, and anti-cancer agents.
Scientific Research Applications
Chemistry and Biological Activity
3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile is a compound of interest in the field of medicinal chemistry, particularly due to its structural relation to benzazepines. Research has explored the chemistry and biological activity of benzazepines, noting their cytotoxicity in human promyelotic leukemia cells and inhibitory effects on the multidrug resistance P-glycoprotein efflux pump. This suggests potential applications in cancer treatment and overcoming drug resistance (Kawase, Saito, & Motohashi, 2000).
Synthetic Applications
The compound is related to benzoxazepine derivatives, a group of organic compounds with significant synthetic applications. These derivatives exhibit a range of biological properties and are considered important building blocks in organic synthesis. They have been studied for their potential in developing new drugs, especially for treating neurological disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
Pharmacological Properties
The pharmacological properties of compounds structurally related to this compound are of significant interest. For instance, research on benzoxazepines has highlighted their antimicrobial, antifungal, and anticancer activities. These properties indicate the potential for these compounds to be used in the development of new therapeutic agents (Sainsbury, 1991).
Properties
IUPAC Name |
3-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNOSFNIQKAQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




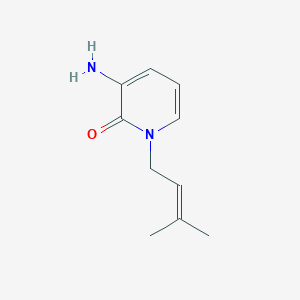
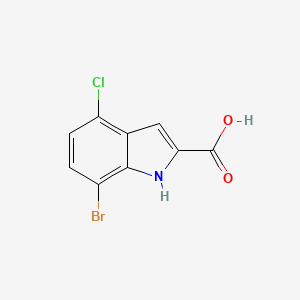
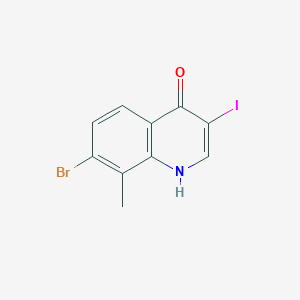
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
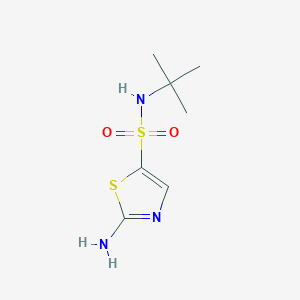

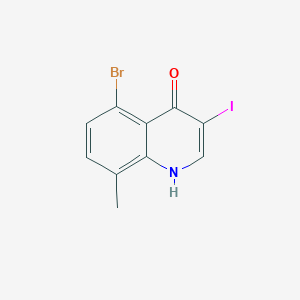

![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)
